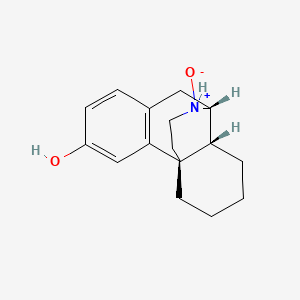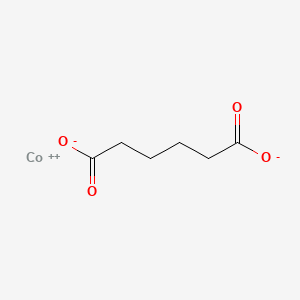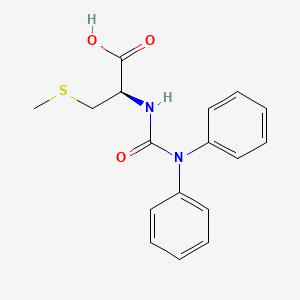
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is a derivative of L-cysteine, a sulfur-containing amino acid. This compound is characterized by the presence of a diphenylamino carbonyl group and a methyl group attached to the sulfur atom. L-cysteine itself plays a crucial role in various biological processes, including protein folding, metal binding, and redox reactions. The modification of L-cysteine with diphenylamino carbonyl and methyl groups can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Diphenylamino Carbonyl Group: The protected L-cysteine is then reacted with diphenylamine and a carbonylating agent, such as phosgene or triphosgene, to introduce the diphenylamino carbonyl group.
Methylation of the Sulfur Atom: The sulfur atom of the intermediate compound is methylated using a methylating agent, such as methyl iodide or dimethyl sulfate.
Deprotection of the Amino Group: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diphenylamino carbonyl group can be reduced to form secondary amines.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkylating agents like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Alkyl or aryl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on protein folding and stability, as well as its interactions with metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox reactions.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- involves its interactions with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, acting as an antioxidant. The diphenylamino carbonyl group may interact with proteins and enzymes, potentially affecting their activity and stability. The methyl group on the sulfur atom can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: The parent compound, which lacks the diphenylamino carbonyl and methyl groups.
N-Acetyl-L-Cysteine (NAC): A derivative of L-cysteine with an acetyl group attached to the amino group.
L-Cystine: A dimer formed by the oxidation of two L-cysteine molecules, linked by a disulfide bond.
Uniqueness
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is unique due to the presence of the diphenylamino carbonyl and methyl groups, which can significantly alter its chemical properties and biological activities compared to other similar compounds. These modifications can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
5871-92-1 |
|---|---|
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(2R)-2-(diphenylcarbamoylamino)-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-23-12-15(16(20)21)18-17(22)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,22)(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
SDYXSMMKAXUICR-HNNXBMFYSA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CSCC(C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)


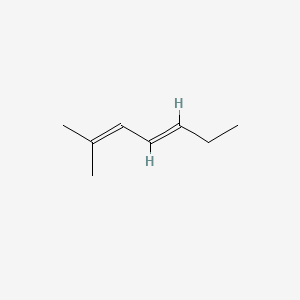
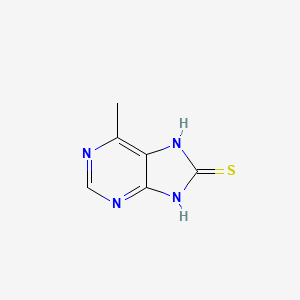

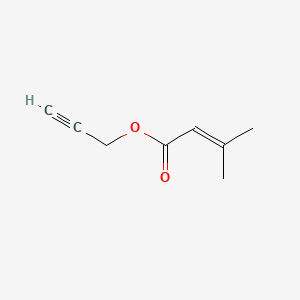

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
